(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester
Overview
Description
“(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is a chemical compound used in scientific research . It is a type of organoboron reagent, which are generally environmentally benign and are used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is represented by the IUPAC name 2-(4-fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
Boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also possible, utilizing a radical approach .Physical And Chemical Properties Analysis
The molecular weight of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is 262.09 . It should be stored at a temperature of 2-8°C .Safety And Hazards
Future Directions
The use of boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” in organic synthesis is expected to continue due to their versatility and the mild, functional group tolerant conditions of reactions they are used in . Further development of the synthesis and purification of these compounds could enhance their applicability .
properties
IUPAC Name |
2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQBZSYZNELHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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